molecular formula C12H11NO3 B1429076 Methyl 3-methoxyquinoline-4-carboxylate CAS No. 893566-48-8

Methyl 3-methoxyquinoline-4-carboxylate

Cat. No.: B1429076
CAS No.: 893566-48-8
M. Wt: 217.22 g/mol
InChI Key: RQQRTAGGFCWXDT-UHFFFAOYSA-N
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Description

Methyl 3-methoxyquinoline-4-carboxylate: is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 3-methoxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with various molecular targets, such as enzymes or receptors, to exert their therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • 3-Methoxyquinoline
  • Methyl quinoline-4-carboxylate

Comparison: Methyl 3-methoxyquinoline-4-carboxylate is unique due to the presence of both a methoxy group and an ester functional group on the quinoline ringCompared to quinoline-4-carboxylic acid, the ester group in this compound makes it more lipophilic, which can affect its biological activity and solubility .

Properties

IUPAC Name

methyl 3-methoxyquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRTAGGFCWXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-hydroxycinchoninate, (J. Org. Chem. 1953, 18, 552) (1.53 g, 7.54 mmol), potassium carbonate (1.15 g, 8.29 mmol) in acetone (11 ml) was treated with methyl iodide (470 uL, 7.54 mmol) was stirred at RT under nitrogen overnight. The mixture diluted with water and extracted into DCM and washed with satd. sodium thiosulfate solution. The organics were dried over Na2SO4 and concentrated. Material purified by SGC (Combi flash, 10-50% EtOAc-hexanes over 40 minutes) gave methyl 3-methoxycinchoninate. 1H NMR (CDCl3) δ 8.85 (s, 1H), 8.07 (d, 1H), 7.72 (d, 1H), 7.61 (m, 2H), 4.08 (s, 3H), 4.03 (s, 1H). MS (ESI+) for m/z 218 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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